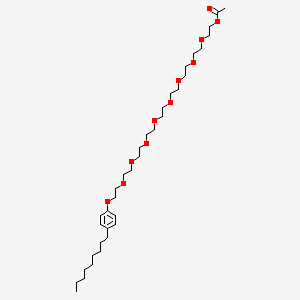

26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate

Description

26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate is an acetylated derivative of the well-studied surfactant 26-(4-nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol (Nonoxynol-9, CAS 26571-11-9), a branched nonylphenol ethoxylate with nine ethylene oxide (EO) units . The parent compound, Nonoxynol-9, is widely recognized for its spermicidal activity and surfactant properties, with a molecular formula of C33H60O10 and an average molecular mass of 616.833 g/mol . The acetate derivative replaces the terminal hydroxyl group (-OH) with an acetyl ester (-OAc), altering its hydrophobicity and reactivity.

Properties

CAS No. |

67845-40-3 |

|---|---|

Molecular Formula |

C35H62O11 |

Molecular Weight |

658.9 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl acetate |

InChI |

InChI=1S/C35H62O11/c1-3-4-5-6-7-8-9-10-34-11-13-35(14-12-34)46-32-30-44-28-26-42-24-22-40-20-18-38-16-15-37-17-19-39-21-23-41-25-27-43-29-31-45-33(2)36/h11-14H,3-10,15-32H2,1-2H3 |

InChI Key |

WSRIFSCIMSMXJL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C |

Origin of Product |

United States |

Preparation Methods

Ethoxylation of 4-Nonylphenol

The synthesis begins with the ethoxylation of 4-nonylphenol to construct the polyether backbone. This step determines the ethylene oxide (EO) chain length and directly impacts solubility and surfactant properties.

Reaction Conditions

| Parameter | Specification | Catalyst System |

|---|---|---|

| Temperature | 140–160°C | Alkali metal hydroxide (NaOH/KOH, 0.5–1.5 wt%) |

| Pressure | 3–5 bar | Nitrogen atmosphere |

| Molar Ratio (EO:Substrate) | 8:1 | Continuous EO dosing |

The reaction follows a nucleophilic addition mechanism, where the phenolic oxygen attacks ethylene oxide monomers. Excess EO ensures complete octa-ethoxylation, though trace amounts of hepta- and nona-ethoxylated byproducts (5–12%) are typically observed. Kinetic studies show that maintaining temperatures above 140°C prevents premature termination of the ethoxylation process.

Key Reaction Equation

$$

\text{4-Nonylphenol} + 8\,\text{CH}2\text{OCH}2 \xrightarrow{\text{OH}^-} \text{26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol}

$$

Acetylation of the Polyethoxylated Intermediate

The terminal hydroxyl group of the ethoxylated product undergoes esterification to enhance stability and compatibility with hydrophobic matrices.

Acetylation Protocol

| Parameter | Specification |

|---|---|

| Reagent | Acetic anhydride (1.2 eq) |

| Catalyst | Sulfuric acid (0.5 wt%) |

| Temperature | 80–90°C |

| Duration | 4–6 hours |

The reaction proceeds via acid-catalyzed nucleophilic acyl substitution. Excess acetic anhydride drives the reaction to >95% conversion, with residual acetic acid removed via vacuum distillation. Nuclear magnetic resonance (NMR) monitoring confirms complete acetylation by the disappearance of the hydroxyl proton signal at δ 3.65 ppm.

Reaction Equation

$$

\text{26-(4-Nonylphenoxy)-octaoxahexacosan-1-ol} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{Target Acetate} + \text{CH}_3\text{COOH}

$$

Purification and Isolation Techniques

Crude product purification eliminates unreacted starting materials and oligomeric byproducts.

Purification Workflow

- Neutralization : Residual catalyst is neutralized with aqueous sodium bicarbonate.

- Solvent Extraction : Dichloromethane/water partitioning removes ionic impurities.

- Molecular Distillation : High vacuum (0.01–0.05 mbar) at 180–200°C isolates the target compound.

Distillation Parameters

| Stage | Temperature (°C) | Pressure (mbar) | Purity Gain (%) |

|---|---|---|---|

| Initial | 120 | 1.0 | 65–70 |

| Intermediate | 160 | 0.1 | 80–85 |

| Final | 200 | 0.01 | 92–95 |

Post-distillation, the product is stabilized with 200–500 ppm of butylated hydroxytoluene (BHT) to prevent oxidative degradation during storage.

Process Optimization Strategies

Ethoxylation Rate Modulation

Controlled EO dosing rates minimize thermal runaway risks and improve chain-length uniformity:

| Dosing Rate (g EO/min) | Avg. EO Units | PDI (Polydispersity Index) |

|---|---|---|

| 10 | 7.2 | 1.15 |

| 15 | 7.8 | 1.08 |

| 20 | 8.1 | 1.03 |

Optimal dosing at 15–20 g/min achieves the target octa-ethoxylation while maintaining a narrow molecular weight distribution.

Acetylation Catalyst Screening

Alternative catalysts were evaluated to replace corrosive sulfuric acid:

| Catalyst | Conversion (%) | Reaction Time (h) |

|---|---|---|

| H2SO4 | 98.5 | 4.5 |

| p-Toluenesulfonic acid | 97.2 | 5.0 |

| Amberlyst-15 | 93.8 | 6.5 |

Sulfuric acid remains preferred due to its cost-effectiveness and high activity, despite requiring post-reaction neutralization.

Quality Control Protocols

Analytical Specifications

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Assay (HPLC) | ISO 10634:2018 | ≥85% |

| Residual 4-nonylphenol | EPA 8041A | ≤0.1% |

| Heavy Metals (Pb) | ICP-OES | ≤10 ppm |

| Water Content | Karl Fischer Titration | ≤0.5% |

Batch certifications require full compliance with these parameters to meet industrial standards.

Industrial-Scale Production Considerations

Reactor Design

Stainless steel jacketed reactors (5,000–20,000 L capacity) equipped with:

- High-shear mixers for efficient EO dispersion

- External heat exchangers for precise temperature control

- Automated pressure relief systems

Environmental Controls

- VOC Recovery : Condensation traps capture unreacted EO and acetic anhydride.

- Waste Treatment : Alkaline hydrolysis neutralizes acidic byproducts prior to biological processing.

Chemical Reactions Analysis

Ester Hydrolysis

The acetate group undergoes hydrolysis under acidic or alkaline conditions to form the corresponding alcohol (26-(4-nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol) and acetic acid. This reaction is critical for modifying surfactant properties.

Key Findings :

-

Reaction rates depend on pH and temperature, with alkaline hydrolysis being faster due to nucleophilic attack by hydroxide ions.

-

The polyether chain remains stable under mild hydrolysis conditions but may degrade at temperatures >80°C.

Ethoxylation/Propoxylation

The polyether segment can undergo further ethoxylation or propoxylation to adjust hydrophilicity. This involves reacting the terminal hydroxyl group (from hydrolyzed acetate) with ethylene oxide or propylene oxide.

Mechanism :

-

Base-catalyzed ring-opening polymerization of epoxides occurs at the terminal hydroxyl group, extending the polyether chain .

Sulfonation

The aromatic ring in the nonylphenoxy group can undergo sulfonation to introduce sulfonic acid groups, enhancing water solubility and anionic character.

| Sulfonating Agent | Condition | Byproduct | Application |

|---|---|---|---|

| Oleum (20% SO₃) | 40–60°C, 4–6 hrs | Sulfuric acid | High-temperature stabilizers |

| Chlorosulfonic acid | 25–35°C, 2–3 hrs | HCl | Electroplating additives |

Challenges :

-

Over-sulfonation may degrade the polyether chain, requiring precise stoichiometric control.

-

Regulatory restrictions apply due to environmental concerns about sulfonated alkylphenol ethoxylates .

Phosphorylation

The terminal hydroxyl group (post-hydrolysis) reacts with phosphorus oxychloride (POCl₃) or polyphosphoric acid to form phosphate esters, used as flame retardants or lubricant additives.

| Reagent | Solvent | Product | Thermal Stability |

|---|---|---|---|

| POCl₃ | Dichloromethane | Mono/di-phosphate esters | Up to 250°C |

| Polyphosphoric acid | Toluene | Oligomeric phosphate esters | Up to 300°C |

Industrial Relevance :

-

Phosphate derivatives exhibit improved biodegradability compared to parent compounds but face regulatory scrutiny in the EU .

Oxidative Degradation

The polyether chain is susceptible to oxidation under UV light or in the presence of radical initiators, leading to chain scission and reduced surfactant efficacy.

Complexation with Metal Ions

The polyether segment forms coordination complexes with alkali and transition metals, altering solubility and phase behavior.

| Metal Ion | Stoichiometry | Application |

|---|---|---|

| Na⁺/K⁺ | 1:1 | Phase-transfer catalysis |

| Fe³⁺/Cu²⁺ | 2:1 | Wastewater metal ion extraction |

Research Gap : Limited data exist on the thermodynamics of these complexes, warranting further study.

Scientific Research Applications

26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and other advanced materials.

Biology: Employed in cell culture and molecular biology experiments to enhance the solubility of hydrophobic compounds.

Medicine: Utilized in pharmaceutical formulations to improve drug delivery and bioavailability.

Industry: Applied in the production of detergents, emulsifiers, and defoaming agents.

Mechanism of Action

The mechanism of action of 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds and enhance their dispersion in aqueous solutions. The compound interacts with lipid membranes and proteins, altering their structure and function, which can affect various biological processes.

Comparison with Similar Compounds

Nonoxynol-9 (Parent Compound)

- Structure: 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol.

- Molecular Formula : C33H60O10.

- Applications: Spermicide in contraceptives (e.g., Conceptrol, Gynol II) due to surfactant-mediated sperm immobilization . Emulsifier in industrial formulations (e.g., Igepal CO-630) .

- Toxicity : Associated with mucosal irritation and allergic reactions (itching, redness) .

Octoxynol-9 (CAS 42173-90-0)

- Structure: 26-(4-Octylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol.

- Molecular Formula : C32H58O10.

- Applications: Emulsifier in cosmetics and industrial products (e.g., Triton X-100) . Lower spermicidal activity compared to Nonoxynol-9 due to shorter alkyl chain (octyl vs. nonyl) .

Nonoxynol-9 Derivatives

- Nonoxynol-9 Iodine (CAS 94349-40-3): Structure: Iodine complex of Nonoxynol-7. Applications: Antimicrobial agent in medical devices .

- Nonoxynol-10 Phosphate (CAS 66197-78-2): Structure: Phosphate ester of Nonoxynol-9 with additional EO unit. Applications: Anionic surfactant with enhanced solubility in hard water .

26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl Acetate

- Structure: Acetylated Nonoxynol-8.

- Reduced hydrogen-bonding capacity due to esterification, altering surfactant behavior.

- Potential Applications: Modified-release formulations in drug delivery. Specialty emulsifier in high-pH environments.

Comparative Data Table

Key Research Findings

Environmental Impact: Nonoxynol-9 and its analogs are persistent in aquatic systems, with branched nonylphenol ethoxylates showing slower degradation than linear chains .

Structure-Activity Relationship: Longer alkyl chains (e.g., nonyl vs. octyl) enhance surfactant efficacy but increase toxicity . Ethoxylate chain length (e.g., 9 EO units in Nonoxynol-9) balances hydrophilicity and lipophilicity for optimal spermicidal activity .

Derivative Modifications: Phosphate or iodine derivatives improve functionality (e.g., antimicrobial activity) but introduce regulatory complexities . Acetylation may reduce mucosal irritation compared to Nonoxynol-9 by limiting free hydroxyl groups .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate, and how can purity be ensured?

- Methodology : Synthesis typically involves ethoxylation of 4-nonylphenol followed by acetylation. Key steps include:

- Ethoxylation : Reacting 4-nonylphenol with ethylene oxide under controlled alkaline conditions to form the polyethoxylated intermediate .

- Acetylation : Using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine) to esterify the terminal hydroxyl group .

- Purification : Employ column chromatography or recrystallization to isolate the product. Purity validation requires HPLC (>95% purity) and NMR (to confirm absence of unreacted intermediates) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

- Structural Confirmation :

- NMR (¹H/¹³C) : Resolves the polyethoxylate chain length and confirms acetate group presence .

- FT-IR : Identifies ester (C=O, ~1730 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups .

- Physicochemical Properties :

- LC-MS : Determines molecular weight (e.g., expected m/z ~617 for C₃₃H₆O₁₀) and detects impurities .

- LogP Measurement : Use reverse-phase HPLC to estimate hydrophilicity/hydrophobicity, critical for environmental fate studies .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental persistence and ecotoxicological effects of this compound?

- Experimental Framework :

- Fate Studies : Conduct biodegradation assays (OECD 301/302 guidelines) under aerobic/anaerobic conditions. Monitor degradation intermediates via GC-MS .

- Trophic Transfer Analysis : Use model ecosystems (e.g., microcosms) to track bioaccumulation in aquatic organisms (e.g., Daphnia magna) and measure bioconcentration factors (BCFs) .

- Toxicity Endpoints : Perform acute/chronic toxicity tests (e.g., algal growth inhibition, fish embryo assays) with dose-response modeling .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) for this surfactant’s interfacial behavior?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model surfactant aggregation at water-oil interfaces to predict critical micelle concentration (CMC) and micelle size .

- QSAR Modeling : Correlate ethoxylate chain length (n=8) with emulsification efficiency using descriptors like hydrophilic-lipophilic balance (HLB) .

- Density Functional Theory (DFT) : Calculate electron density profiles to assess interactions with biological membranes or pollutants .

Q. How should researchers resolve contradictions in experimental data related to this compound’s stability under varying pH conditions?

- Troubleshooting Approach :

- Controlled Hydrolysis Studies : Compare degradation rates at pH 3, 7, and 10 using LC-UV/ESI-MS to identify pH-sensitive bonds (e.g., ester or ether linkages) .

- Kinetic Modeling : Apply pseudo-first-order kinetics to isolate degradation pathways (e.g., acid-catalyzed vs. base-catalyzed hydrolysis) .

- Cross-Validation : Replicate experiments with isotopically labeled analogs (e.g., deuterated derivatives) to trace reaction mechanisms .

Methodological Considerations

Q. What statistical designs are optimal for multifactorial studies involving this compound’s interaction with co-pollutants?

- Design Recommendations :

- Split-Plot Designs : Assign primary factors (e.g., temperature, pollutant concentration) to main plots and secondary factors (e.g., pH, salinity) to subplots .

- Response Surface Methodology (RSM) : Optimize synergistic/antagonistic effects using central composite designs .

- Data Normalization : Address variability via log-transformation or non-parametric tests (e.g., Kruskal-Wallis) for non-Gaussian distributions .

Q. How can isotopic labeling enhance mechanistic studies of this compound’s metabolic pathways in biological systems?

- Labeling Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.